Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a piperidine ring, and a pyridine ring
Scientific Research Applications
Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biological pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Factors such as temperature, ph, and presence of other molecules could potentially affect the compound’s action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a naphthyl moiety and a pyridin-2-yloxy moiety . The angle between these two moieties is 53.57 (4)°
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells . For instance, some compounds have been found to be non-toxic to human cells .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of such compounds to vary with dosage, with threshold effects often observed at lower dosages and toxic or adverse effects occurring at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methanone group.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Coupling with Naphthalene: The final step involves coupling the naphthalene ring with the previously formed intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl(pyrrolidin-1-yl)methanone
- Pyridin-2-yl(piperidin-1-yl)methanone
Uniqueness
Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to the combination of its three-ring system, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds that may only contain one or two of these rings.
Properties
IUPAC Name |
naphthalen-1-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(19-9-5-7-16-6-1-2-8-18(16)19)23-14-11-17(12-15-23)25-20-10-3-4-13-22-20/h1-10,13,17H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTHXXUNMOAVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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